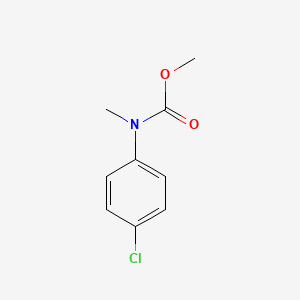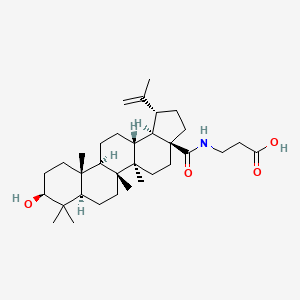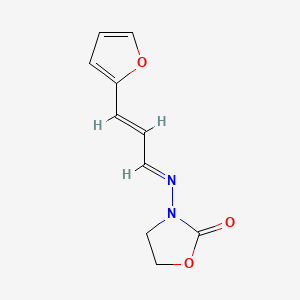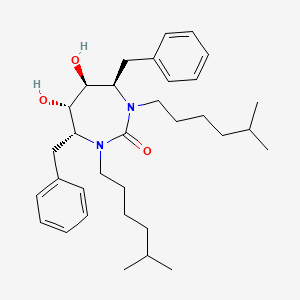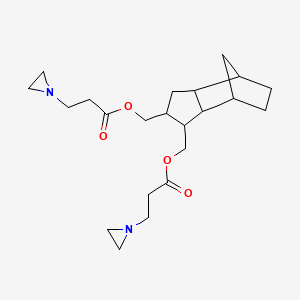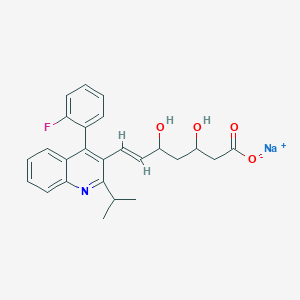
2-Methyl-1-nitroso-2,3-dihydro-1H-indole, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-nitroso-2,3-dihydro-1H-indole, ®- is a chemical compound with the molecular formula C9H10N2O. It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a nitroso group (-NO) attached to the indole ring. The presence of the nitroso group imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-nitroso-2,3-dihydro-1H-indole, ®- typically involves the reaction of 2-methylindoline with nitrosating agents. One common method is the reaction of 2-methylindoline with sodium nitrite (NaNO2) in the presence of an acid, such as hydrochloric acid (HCl), to form the nitroso derivative. The reaction is usually carried out at low temperatures to control the formation of by-products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-nitroso-2,3-dihydro-1H-indole, ®- undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the indole ring.
Reduction: Amine derivatives of the indole ring.
Substitution: Halogenated or sulfonated indole derivatives.
Scientific Research Applications
2-Methyl-1-nitroso-2,3-dihydro-1H-indole, ®- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-1-nitroso-2,3-dihydro-1H-indole, ®- involves its interaction with various molecular targets. The nitroso group can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, such as proteins and nucleic acids, potentially leading to biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s ability to undergo redox reactions is a key aspect of its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1-nitrosoindoline
- 2-Methyl-1-nitroso-2,3-dihydro-1H-indole, (S)-
- 1-Nitroso-2-methylindoline
Uniqueness
2-Methyl-1-nitroso-2,3-dihydro-1H-indole, ®- is unique due to its specific stereochemistry ®-configuration, which can influence its reactivity and interaction with biological targets. Compared to its (S)-enantiomer, the ®-enantiomer may exhibit different biological activities and chemical properties, making it a valuable compound for stereochemical studies and applications.
Properties
CAS No. |
77083-49-9 |
|---|---|
Molecular Formula |
C9H10N2O |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
(2R)-2-methyl-1-nitroso-2,3-dihydroindole |
InChI |
InChI=1S/C9H10N2O/c1-7-6-8-4-2-3-5-9(8)11(7)10-12/h2-5,7H,6H2,1H3/t7-/m1/s1 |
InChI Key |
KBCZSFIDYXEMTH-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@@H]1CC2=CC=CC=C2N1N=O |
Canonical SMILES |
CC1CC2=CC=CC=C2N1N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


